molecular formula C14H9F4NO B2787101 (2-Amino-5-(trifluoromethyl)phenyl)(2-fluorophenyl)methanone CAS No. 1504465-76-2

(2-Amino-5-(trifluoromethyl)phenyl)(2-fluorophenyl)methanone

Cat. No.: B2787101
CAS No.: 1504465-76-2
M. Wt: 283.226
InChI Key: GIITYMKYXCQJJY-UHFFFAOYSA-N
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Description

(2-Amino-5-(trifluoromethyl)phenyl)(2-fluorophenyl)methanone is an organic compound with the molecular formula C14H9F4NO It is characterized by the presence of both trifluoromethyl and fluorophenyl groups, which contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Amino-5-(trifluoromethyl)phenyl)(2-fluorophenyl)methanone typically involves the reaction of 2-fluorobenzoyl chloride with 2-amino-5-(trifluoromethyl)aniline under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(2-Amino-5-(trifluoromethyl)phenyl)(2-fluorophenyl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted aromatic compounds .

Scientific Research Applications

(2-Amino-5-(trifluoromethyl)phenyl)(2-fluorophenyl)methanone has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (2-Amino-5-(trifluoromethyl)phenyl)(2-fluorophenyl)methanone involves its interaction with specific molecular targets and pathways. The trifluoromethyl and fluorophenyl groups can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    (2-Amino-5-(trifluoromethyl)phenyl)(2-chlorophenyl)methanone: Similar structure but with a chlorine atom instead of a fluorine atom.

    (2-Amino-5-(trifluoromethyl)phenyl)(phenyl)methanone: Lacks the additional fluorine atom on the phenyl ring.

    (2-Amino-5-(trifluoromethyl)phenyl)(2-bromophenyl)methanone: Contains a bromine atom instead of a fluorine atom.

Uniqueness

The presence of both trifluoromethyl and fluorophenyl groups in (2-Amino-5-(trifluoromethyl)phenyl)(2-fluorophenyl)methanone makes it unique compared to similar compounds. These groups can significantly influence the compound’s chemical reactivity, biological activity, and physical properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

[2-amino-5-(trifluoromethyl)phenyl]-(2-fluorophenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F4NO/c15-11-4-2-1-3-9(11)13(20)10-7-8(14(16,17)18)5-6-12(10)19/h1-7H,19H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIITYMKYXCQJJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)C(F)(F)F)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F4NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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